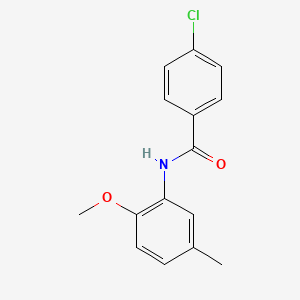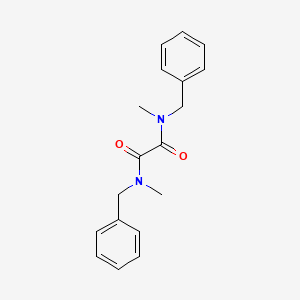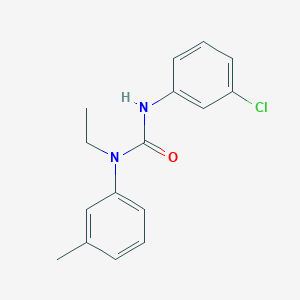
N'-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea is an organic compound that belongs to the class of substituted ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one with a chlorine substituent and the other with a methyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea typically involves the reaction of 3-chloroaniline and 3-methylaniline with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-Chloroaniline is reacted with ethyl isocyanate in the presence of a suitable solvent, such as dichloromethane, at room temperature.
Step 2: 3-Methylaniline is then added to the reaction mixture, and the reaction is allowed to proceed for several hours.
Step 3: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea can be scaled up using similar reaction conditions. The process involves the use of large reactors and automated systems to control the reaction parameters, such as temperature, pressure, and solvent concentration. The product is then purified using industrial-scale crystallization and filtration techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea can be compared with other similar compounds, such as:
N-(4-bromo-3-chlorophenyl)-N’-(3-methylphenyl)urea: Similar structure with a bromine substituent instead of chlorine.
N-(4-methylphenyl)-N’-(3-nitrophenyl)urea: Contains a nitro group instead of a chlorine substituent.
N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea: Contains additional methyl groups on the aromatic rings.
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
853318-43-1 |
|---|---|
Molekularformel |
C16H17ClN2O |
Molekulargewicht |
288.77 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-1-ethyl-1-(3-methylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-3-19(15-9-4-6-12(2)10-15)16(20)18-14-8-5-7-13(17)11-14/h4-11H,3H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
XFADUBMVLWNNRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


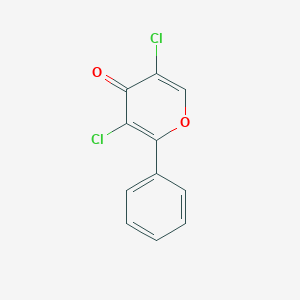
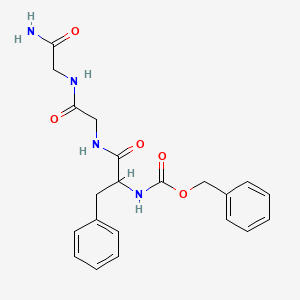
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)

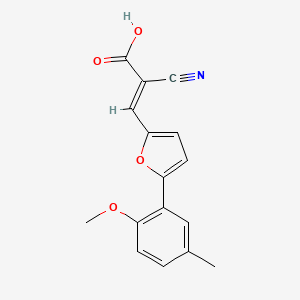
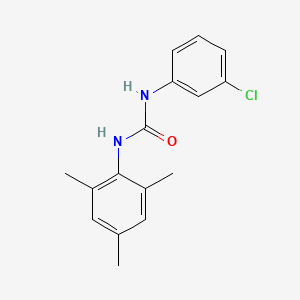

![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)



